molecular formula C36H9F66O4P B12840385 Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate

Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate

Cat. No.: B12840385
M. Wt: 1790.3 g/mol
InChI Key: QRHAWHKSPZLYPJ-UHFFFAOYSA-N
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Description

Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate is a specialized organophosphorus compound characterized by its unique structure, which includes perfluorinated alkyl chains. This compound is known for its exceptional chemical stability and hydrophobic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate typically involves the reaction of perfluorohexadecyl ethyl alcohol with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate involves its interaction with hydrophobic surfaces and molecules. The perfluorinated alkyl chains provide strong hydrophobic interactions, allowing the compound to form stable monolayers and bilayers. This property is exploited in various applications, such as creating water-repellent surfaces and stabilizing emulsions .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic Acid (PFOA)
  • Perfluorooctanesulfonic Acid (PFOS)
  • Perfluorodecanoic Acid (PFDA)

Uniqueness

Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate stands out due to its longer perfluorinated alkyl chains, which provide enhanced hydrophobicity and stability compared to shorter-chain compounds like PFOA and PFOS. This makes it particularly useful in applications requiring extreme chemical resistance and low surface energy .

Properties

Molecular Formula

C36H9F66O4P

Molecular Weight

1790.3 g/mol

IUPAC Name

bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-2-yl) hydrogen phosphate

InChI

InChI=1S/C36H9F66O4P/c1-3(5(37,38)7(41,42)9(45,46)11(49,50)13(53,54)15(57,58)17(61,62)19(65,66)21(69,70)23(73,74)25(77,78)27(81,82)29(85,86)31(89,90)33(93,94)35(97,98)99)105-107(103,104)106-4(2)6(39,40)8(43,44)10(47,48)12(51,52)14(55,56)16(59,60)18(63,64)20(67,68)22(71,72)24(75,76)26(79,80)28(83,84)30(87,88)32(91,92)34(95,96)36(100,101)102/h3-4H,1-2H3,(H,103,104)

InChI Key

QRHAWHKSPZLYPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OC(C)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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